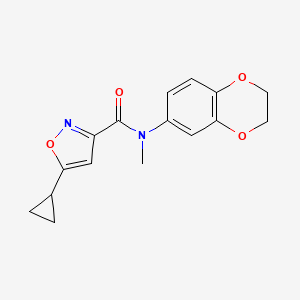![molecular formula C13H20N2OS B7563676 [2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7563676.png)
[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone, also known as DMPT, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMPT is a thiazole derivative that has been studied for its ability to enhance the growth and performance of various animal species. In
Mécanisme D'action
The mechanism of action of [2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone is not fully understood, but it is believed to act as a feed attractant and growth promoter. [2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone may stimulate the secretion of digestive enzymes and increase the absorption of nutrients, leading to improved growth performance and feed conversion efficiency. [2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone may also modulate the immune system and enhance disease resistance.
Biochemical and Physiological Effects:
[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone has been shown to have various biochemical and physiological effects in animals. Research has shown that [2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone can increase the activity of digestive enzymes, improve the absorption of nutrients, and enhance the growth performance and feed conversion efficiency of animals. [2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone may also modulate the immune system and enhance disease resistance.
Avantages Et Limitations Des Expériences En Laboratoire
[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone has several advantages for use in lab experiments. It is a stable and easy-to-handle compound that can be easily added to animal feed. [2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone is also relatively inexpensive and has a low toxicity profile. However, [2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone has some limitations, including the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on [2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone. Further studies are needed to fully understand the mechanism of action of [2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone and its potential side effects. Research is also needed to explore the potential applications of [2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone in other areas, such as human nutrition and medicine. Additionally, studies are needed to explore the potential synergistic effects of [2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone with other compounds and to optimize the dosage and administration of [2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone for maximum efficacy.
Méthodes De Synthèse
[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone can be synthesized through a multi-step process involving the reaction of 2,2-dimethyl-1,3-propanediol with thiourea to form 2,2-dimethyl-1,3-thiazolidine-4-one. This intermediate is then reacted with 2-bromo-2-methylpropionic acid to form [2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone.
Applications De Recherche Scientifique
[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone has been studied for its potential applications in animal husbandry, aquaculture, and veterinary medicine. Research has shown that [2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone can enhance the growth performance and feed conversion efficiency of various animal species, including pigs, chickens, and fish. [2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone has also been studied for its potential to improve the immune function and disease resistance of animals.
Propriétés
IUPAC Name |
[2-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-13(2,3)7-10-5-4-6-15(10)12(16)11-8-17-9-14-11/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYRSIIXNNGKCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CCCN1C(=O)C2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-methoxyphenyl)cyclopentyl]-2,4-dimethylpyrimidine-5-carboxamide](/img/structure/B7563614.png)
![2-(2-Hydroxy-2-methylpropyl)sulfanyl-3-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7563617.png)


![N-[4-[2-(morpholin-4-ylmethyl)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7563634.png)
![4-[[4-(3-methoxypropyl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]butanenitrile](/img/structure/B7563640.png)

![(E)-N-(2-bromo-4-nitrophenyl)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7563647.png)
![2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7563650.png)
![N,N,4-trimethyl-3-[[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]amino]benzamide](/img/structure/B7563657.png)

![3-cyclopentyl-N-[[2-(trifluoromethoxy)phenyl]methyl]propanamide](/img/structure/B7563687.png)
